molecular formula C23H37N3O3S B6082758 2-(1-adamantyl)-N-methyl-N-[[2-methylsulfonyl-3-(oxolan-2-ylmethyl)imidazol-4-yl]methyl]ethanamine

2-(1-adamantyl)-N-methyl-N-[[2-methylsulfonyl-3-(oxolan-2-ylmethyl)imidazol-4-yl]methyl]ethanamine

Cat. No.: B6082758
M. Wt: 435.6 g/mol
InChI Key: WDSSQGFHUUCWPN-UHFFFAOYSA-N
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Description

2-(1-adamantyl)-N-methyl-N-[[2-methylsulfonyl-3-(oxolan-2-ylmethyl)imidazol-4-yl]methyl]ethanamine is a complex organic compound that features a unique adamantyl group, an imidazole ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-adamantyl)-N-methyl-N-[[2-methylsulfonyl-3-(oxolan-2-ylmethyl)imidazol-4-yl]methyl]ethanamine involves multiple steps:

    Alkylation: The adamantyl group is introduced through the alkylation of a suitable precursor.

    Formation of Imidazole Ring: The imidazole ring is synthesized through a cyclization reaction involving appropriate precursors.

    Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct positioning of all functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the adamantyl group.

    Reduction: Reduction reactions can be performed on the imidazole ring or the sulfonyl group.

    Substitution: The compound can participate in substitution reactions, especially at the imidazole ring and the ethanamine moiety.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Halogenating agents and nucleophiles are typically used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound may be investigated for its potential as a drug candidate. The adamantyl group is known for its stability and ability to enhance the bioavailability of drugs.

Medicine

Medicinal applications could include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors. The imidazole ring is a common motif in many biologically active compounds.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(1-adamantyl)-N-methyl-N-[[2-methylsulfonyl-3-(oxolan-2-ylmethyl)imidazol-4-yl]methyl]ethanamine would depend on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The adamantyl group could enhance the compound’s stability and bioavailability, while the imidazole ring may interact with biological targets through hydrogen bonding or π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(1-adamantyl)-4-methylphenol: This compound also features an adamantyl group and is used in the synthesis of other complex molecules.

    2-(1-adamantyl)-4-bromophenol: Another adamantyl-containing compound, used as an intermediate in various synthetic routes.

    2-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid: Known for its use in dermatology as an active pharmaceutical ingredient.

Uniqueness

2-(1-adamantyl)-N-methyl-N-[[2-methylsulfonyl-3-(oxolan-2-ylmethyl)imidazol-4-yl]methyl]ethanamine is unique due to its combination of an adamantyl group, an imidazole ring, and a sulfonyl group

Properties

IUPAC Name

2-(1-adamantyl)-N-methyl-N-[[2-methylsulfonyl-3-(oxolan-2-ylmethyl)imidazol-4-yl]methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H37N3O3S/c1-25(6-5-23-11-17-8-18(12-23)10-19(9-17)13-23)15-20-14-24-22(30(2,27)28)26(20)16-21-4-3-7-29-21/h14,17-19,21H,3-13,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDSSQGFHUUCWPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC12CC3CC(C1)CC(C3)C2)CC4=CN=C(N4CC5CCCO5)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H37N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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